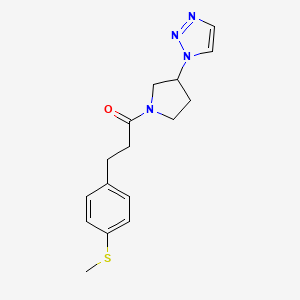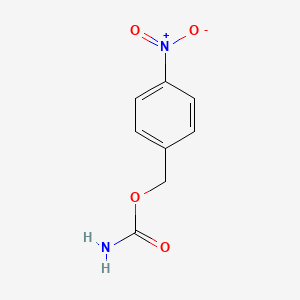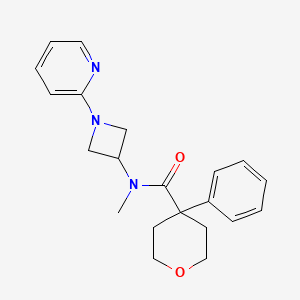![molecular formula C26H26N4O5 B2372434 4-{3-[3-(1H-ピラゾール-5-イル)フェニル]-1,2,4-オキサジアゾール-5-イル}-1H-インドール CAS No. 1115897-64-7](/img/structure/B2372434.png)
4-{3-[3-(1H-ピラゾール-5-イル)フェニル]-1,2,4-オキサジアゾール-5-イル}-1H-インドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining indole, pyrazole, and oxadiazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.
科学的研究の応用
8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Biological Research: It has been used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Pharmaceutical Development: The compound is being investigated for its potential use in the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industrial Applications:
作用機序
Target of Action
The compound “4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to a similar site in its targets, inhibiting their function and leading to their death.
Biochemical Pathways
It is known that the compound’s antileishmanial and antimalarial activities involve disrupting the life cycles of leishmania and plasmodium . By binding to specific sites in these organisms, the compound prevents them from proliferating and causing disease.
Pharmacokinetics
Similar compounds have been found to have high solubility in saline at ph 7 , suggesting that this compound may also have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania and Plasmodium, leading to a decrease in the severity of leishmaniasis and malaria . This is achieved through the compound’s interaction with specific sites in these organisms, disrupting their life cycles and preventing them from causing disease.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, factors such as temperature and humidity could potentially affect the stability of the compound
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization, and biological activity. This could include developing more efficient synthesis methods, studying its physical and chemical properties in more detail, and testing its activity against a range of biological targets .
生化学分析
Biochemical Properties
Compounds containing a pyrazole ring have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been evaluated for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their subcellular localization and any effects on their activity or function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring.
Formation of the Oxadiazole Ring: The next step involves the formation of the oxadiazole ring.
Coupling of the Indole Moiety: The final step involves coupling the indole moiety with the pyrazole-oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener and more sustainable synthetic methodologies .
化学反応の分析
Types of Reactions
8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
類似化合物との比較
Similar Compounds
Similar compounds to 8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane include:
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 2,5-diphenyl-1,3,4-oxadiazole.
Indole Derivatives: Compounds containing the indole ring, such as 3-(2-bromoacetyl)indole.
Uniqueness
The uniqueness of 8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane lies in its combination of three distinct heterocyclic moieties, which contribute to its diverse biological activities and potential therapeutic applications. This structural complexity allows for multiple modes of action and interactions with various molecular targets, making it a valuable compound for scientific research and pharmaceutical development .
特性
IUPAC Name |
8-[4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-31-21-9-5-7-18(23(21)32-2)24-28-25(35-29-24)19-16-22(27-20-8-4-3-6-17(19)20)30-12-10-26(11-13-30)33-14-15-34-26/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNULZDTMXLRLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCC6(CC5)OCCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2372353.png)

![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2372359.png)
![2-(2-fluorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2372362.png)


![3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2372366.png)
![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2372371.png)
![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2372373.png)

